

# Technical Guide: 2-Phenoxy-N-(4-phenoxyphenyl)acetamide Bioactivity[1][2]

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## Compound of Interest

**Compound Name:** 2-phenoxy-N-(4-phenoxyphenyl)acetamide  
**Cat. No.:** B325157

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## Executive Summary

**2-phenoxy-N-(4-phenoxyphenyl)acetamide** (C<sub>20</sub>H<sub>17</sub>NO<sub>3</sub>) is a bioactive small molecule characterized by a central acetamide linker connecting two phenoxy-substituted aromatic rings. [1][2] As a member of the N-phenyl-2-phenoxyacetamide class, it functions as a privileged scaffold in drug discovery. Its structural motif—combining a flexible hydrogen-bonding core with dual hydrophobic domains—enables high-affinity interactions with diverse biological targets.

Key therapeutic areas associated with this scaffold include:

- **Antitubercular Activity:** Inhibition of Enoyl-ACP Reductase (InhA) in *Mycobacterium tuberculosis*.
- **Oncology:** Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ) and PARP-1 inhibition in hepatocellular and breast cancer models.
- **Inflammation:** Selective inhibition of Cyclooxygenase-2 (COX-2).[3]

This guide details the chemical profile, mechanism of action, synthesis protocols, and bioassay methodologies for researchers utilizing this compound as a lead structure.

## Chemical Profile & Structural Logic

### Physicochemical Properties

Property	Value	Relevance
IUPAC Name	2-phenoxy-N-(4-phenoxyphenyl)acetamide	Official nomenclature
CAS Number	130711-87-4	Unique identifier
Molecular Formula	C <sub>20</sub> H <sub>17</sub> NO <sub>3</sub>	Composition
Molecular Weight	319.36 g/mol	Drug-likeness (Lipinski's Rule of 5)
LogP (Predicted)	~4.2 - 4.5	High lipophilicity; membrane permeability
H-Bond Donors	1 (Amide NH)	Receptor binding
H-Bond Acceptors	3 (Amide O, Ether O)	Receptor binding
Rotatable Bonds	6	Conformational flexibility

### Pharmacophore Analysis

The bioactivity of **2-phenoxy-N-(4-phenoxyphenyl)acetamide** is driven by its three distinct pharmacophoric regions:

- **Head Group (2-Phenoxy):** A hydrophobic aromatic ring that often occupies the S1 binding pocket of proteases or the hydrophobic channel of receptors.
- **Linker (Acetamide):** Provides a rigid spacer with H-bond donor (NH) and acceptor (C=O) capabilities, essential for orienting the molecule within the active site (e.g., hydrogen bonding with the backbone of catalytic residues).
- **Tail Group (4-Phenoxyphenyl):** A bulky, extended hydrophobic moiety (diaryl ether). This "tail" is critical for potency, often extending into deep hydrophobic pockets (e.g., the substrate-

binding loop of InhA).

## Bioactivity Landscape & Mechanism of Action Antitubercular Activity (InhA Inhibition)

The 2-phenoxy-N-phenylacetamide core is a validated scaffold for antitubercular agents.

- **Mechanism:** These compounds target InhA (Enoyl-ACP Reductase), a key enzyme in the Type II fatty acid biosynthesis pathway (FAS-II) of *Mycobacterium tuberculosis*.
- **Binding Mode:** The "4-phenoxyphenyl" tail mimics the long-chain fatty acyl substrate, inserting into the hydrophobic substrate-binding tunnel of InhA. The acetamide linker positions the phenoxy head group near the NADH cofactor, disrupting the catalytic cycle.
- **Efficacy:** Analogues in this series have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 4–16 µg/mL against *M. tuberculosis* H37Rv strain.<sup>[4]</sup>

## Anticancer Activity (HIF-1α & PARP-1)

Derivatives of this scaffold exhibit cytotoxicity against cancer cell lines (HepG2, MCF-7).

- **HIF-1α Modulation:** Phenoxyacetamides have been reported to repress Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that promotes tumor survival in low-oxygen environments. This downregulation is often mediated via the p53/MDM-2 pathway.
- **PARP-1 Inhibition:** Structural analogues (specifically those with electron-withdrawing groups on the phenoxy rings) can inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), preventing DNA repair in cancer cells and inducing apoptosis.

## Anti-inflammatory Activity (COX-2)

The structural similarity to NSAIDs (like diclofenac or fenoprofen) allows certain phenoxyacetamides to inhibit Cyclooxygenase-2 (COX-2).<sup>[3]</sup>

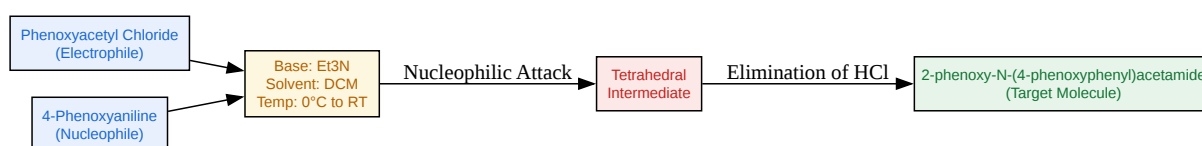
- **Selectivity:** The bulky "4-phenoxyphenyl" group can exploit the larger hydrophobic side pocket of the COX-2 active site, potentially offering selectivity over COX-1.

## Synthesis Protocol

The synthesis of **2-phenoxy-N-(4-phenoxyphenyl)acetamide** is achieved via a nucleophilic acyl substitution (Schotten-Baumann type reaction).

## Reaction Scheme

Reagents: Phenoxyacetyl chloride + 4-Phenoxyaniline Catalyst: Triethylamine (Et<sub>3</sub>N) or Pyridine Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)



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Figure 1: Synthetic pathway for **2-phenoxy-N-(4-phenoxyphenyl)acetamide**.

## Step-by-Step Procedure

- Preparation: Dissolve 4-phenoxyaniline (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask.
- Activation: Add Triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.
- Addition: Dropwise add Phenoxyacetyl chloride (1.1 eq) dissolved in DCM over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:3).
- Workup:
  - Wash the organic layer with 1N HCl (to remove unreacted amine).
  - Wash with saturated NaHCO<sub>3</sub> (to remove unreacted acid chloride/acid).

- Wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

## Experimental Bioassay Protocols

### In Vitro Cytotoxicity Assay (MTT)

Used to determine the IC<sub>50</sub> against cancer cell lines (e.g., HepG2, MCF-7).

- Seeding: Plate cells ( $1 \times 10^4$  cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO<sub>2</sub>.
- Treatment: Add test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100  $\mu\text{M}$ ). Ensure final DMSO concentration < 0.1%.
- Incubation: Incubate for 48 hours.
- Labeling: Add 10  $\mu\text{L}$  MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
- Solubilization: Remove media and add 100  $\mu\text{L}$  DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm. Calculate IC<sub>50</sub> using non-linear regression.

### Antimycobacterial Assay (MABA)

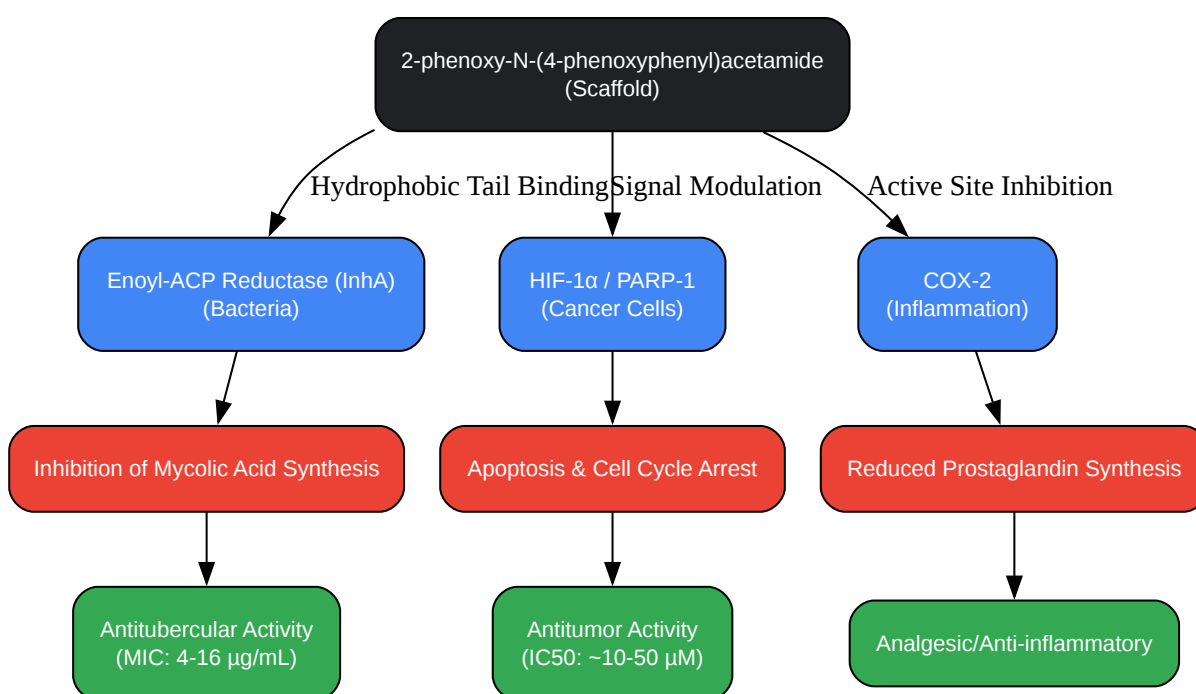
Used to determine MIC against *M. tuberculosis* H37Rv.

- Inoculum: Prepare *M. tuberculosis* H37Rv suspension (McFarland standard 1).
- Plate Setup: Use 96-well microplates. Add 100  $\mu\text{L}$  Middlebrook 7H9 broth.
- Dilution: Perform serial 2-fold dilutions of the test compound (range 100  $\mu\text{g}/\text{mL}$  to 0.2  $\mu\text{g}/\text{mL}$ ).
- Incubation: Add 100  $\mu\text{L}$  of inoculum. Incubate at 37°C for 7 days.
- Development: Add Alamar Blue reagent. Incubate for 24 hours.

- Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

## Signaling Pathway Visualization

The following diagram illustrates the dual mechanism potential (Anticancer/Antitubercular) of the scaffold.



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Figure 2: Multi-target bioactivity profile of the **2-phenoxy-N-(4-phenoxyphenyl)acetamide** scaffold.

## References

- Design, synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-N-phenylacetamide derivatives as novel potential affordable antitubercular agents. Source:

MDPI (Molecules), 2012. Context: Establishes the 2-phenoxy-N-phenylacetamide core as a validated antitubercular scaffold targeting InhA. URL:[[Link](#)]

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Source: Arabian Journal of Chemistry (via PMC), 2021. Context: Comprehensive review of the anticancer (HIF-1 $\alpha$ /PARP-1) and antimicrobial activities of the phenoxyacetamide class. URL:[[Link](#)]
- Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues as Potent Monoamine Oxidase Inhibitors. Source: MDPI (Molecules), 2014. Context: Discusses the enzyme inhibition potential (MAO-A/B) of the 2-phenoxyacetamide scaffold. URL:[[Link](#)]

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## Sources

- [1. 2-phenoxy-N-\(4-phenoxyphenyl\)acetamide | 130711-87-4 \[chemicalbook.com\]](#)
- [2. 2-phenoxy-N-\(4-phenoxyphenyl\)acetamide | 130711-87-4 \[chemicalbook.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Synthesis and Biological Evaluation of 2-\(3-Fluoro-4-nitro phenoxy\)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents \[mdpi.com\]](#)
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